molecular formula C19H14ClFN2O2 B2837113 N-(3-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-71-9

N-(3-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2837113
CAS RN: 946301-71-9
M. Wt: 356.78
InChI Key: VTSIXWOIOCWMQP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the dihydropyridine class of organic compounds. This compound has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Material Science

N-(3-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives have been explored in various synthetic and material science contexts, including the synthesis of aromatic polyamides and polyimides. These compounds have been used to create polymers with significant thermal stability, potentially applicable in high-performance materials. For instance, derivatives synthesized from reactions involving p-fluorobenzonitrile and p-chloronitrobenzene have shown to produce polyamides with high thermal stability and inherent viscosities, indicating their potential use in creating robust and durable materials for industrial applications (Hsiao, S., Yang, Chin‐Ping, & Yang, Huei-Wen, 1999); (Hsiao, S., Yang, Chin‐Ping, & Chen, Shin-Hung, 2000).

Pharmaceutical Research

In pharmaceutical research, the structural motifs found in N-(3-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been utilized in the development of antibacterial agents and HIV integrase inhibitors. These studies have focused on optimizing the efficacy of these compounds against specific targets, demonstrating their relevance in the development of new therapeutic agents. For example, derivatives have shown potent activity against HIV-1 integrase, marking them as candidates for further clinical development (Schroeder, G. M., et al., 2009).

Analytical Chemistry

In analytical chemistry, the compound's derivatives have been used to investigate fluorescence quenching mechanisms. Such studies are essential for understanding the interactions between organic molecules and their environment, which can be applied in sensor technology and molecular diagnostics. Research involving the fluorescence quenching of carboxamides by aniline and carbon tetrachloride has provided insights into the static and dynamic quenching mechanisms, offering valuable information for the design of fluorescence-based sensors (Patil, N. R., et al., 2013).

properties

IUPAC Name

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-14-3-1-4-16(11-14)22-18(24)17-5-2-10-23(19(17)25)12-13-6-8-15(21)9-7-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSIXWOIOCWMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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